Species-Selective Inhibition: MMV666693 Spares Human Kinesin-5 While Potently Inhibiting Plasmodium Orthologs
MMV666693 demonstrates clear species-selective inhibition of Plasmodium Kinesin-5 motor domains with no detectable activity against the human ortholog. In head-to-head ATPase assays, MMV666693 inhibited PvEg5 with an IC50 of 12.5 µM and PfEg5-ΔL6 with an IC50 of 23.4 µM, while HsEg5 (human Kinesin-5) showed no inhibition (IC50 > 100 µM) [1]. This contrasts sharply with the human-selective inhibitor NSC80141 (HsEg5 IC50 = 99 nM; PvEg5 IC50 = 769 nM) and the non-selective inhibitor NSC44750 (HsEg5 IC50 = 176 nM; PvEg5 IC50 = 75 nM) [1].
| Evidence Dimension | IC50 for Kinesin-5 ATPase inhibition |
|---|---|
| Target Compound Data | PvEg5: 12.5 µM; PfEg5-ΔL6: 23.4 µM; HsEg5: >100 µM |
| Comparator Or Baseline | NSC80141: HsEg5 = 99 nM, PvEg5 = 769 nM; NSC44750: HsEg5 = 176 nM, PvEg5 = 75 nM |
| Quantified Difference | MMV666693 shows >8-fold selectivity for Plasmodium over human Kinesin-5; NSC80141 shows ~7.8-fold selectivity for human over Plasmodium |
| Conditions | Basal and microtubule-stimulated ATPase assays using recombinant motor domains |
Why This Matters
Species selectivity predicts a favorable therapeutic window with reduced host toxicity risk, a critical parameter for antimalarial lead selection.
- [1] Liu L, Richard J, Kim S, Wojcik EJ. Small molecule screen for candidate antimalarials targeting Plasmodium Kinesin-5. J Biol Chem. 2014;289(23):16436-16446. Figure 4. View Source
